molecular formula C13H21NO2S B2987096 N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide CAS No. 1448076-31-0

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide

Cat. No. B2987096
CAS RN: 1448076-31-0
M. Wt: 255.38
InChI Key: DLXUBSWLXBPVOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide” is a synthetic compound. It contains a thiophene ring, which is a sulfur-containing heterocycle . The compound also contains a methoxy group and an amide group.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a thiophene with an appropriate methoxyethylamine to form the “N-(2-methoxy-2-(thiophen-3-yl)ethyl)” part of the molecule. The “3,3-dimethylbutanamide” part could be formed through a separate reaction and then combined with the first part .


Molecular Structure Analysis

The molecular structure of this compound would include a thiophene ring, a methoxy group (-OCH3), and an amide group (-CONH2). The thiophene ring contributes two π electrons to the aromatic sextet, making thiophene a π-excessive heteroaromatic .


Chemical Reactions Analysis

Thiophenes can undergo various types of reactions, including electrophilic, nucleophilic, and radical reactions . The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophenes generally have good thermal stability and are resistant to oxidation and reduction .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-3,3-dimethylbutanamide's related compounds have been explored in various chemical synthesis and reactivity studies. For instance, ethoxycarbonyl and methoxycarbonyl methanesulphenyl chlorides form ethyl and methyl thioxoacetates upon reaction with triethylamine, indicating potential utility in generating thiocarbonyl compounds from sulphenyl chlorides through 1,2-elimination processes (Bladon et al., 1985). Similarly, directed lithiation of certain carbamate and urea derivatives shows the potential for site-specific functionalization, creating avenues for the synthesis of substituted products, which is crucial for the development of pharmaceuticals and agrochemicals (Smith, El‐Hiti, & Alshammari, 2013).

Environmental Chemistry

Analytical methods have been developed for detecting herbicides and their degradation products in natural water, showcasing the relevance of chemical analysis in environmental monitoring. This includes methodologies for isolating compounds like dimethenamid and flufenacet, alongside their sulfonic and oxanilic acid degradates, from water samples. Such studies underscore the importance of detecting and understanding the environmental fate of chemical substances (Zimmerman, Schneider, & Thurman, 2002).

Materials Science

In materials science, the design and synthesis of compounds based on thiophene derivatives, such as tetraphenylethylene (TPE) methoxylates, have been shown to exhibit aggregation-induced emission (AIE) and mechanofluorochromic performances. This has significant implications for the development of new materials for optical and electronic applications, including anti-counterfeiting inks and organic electronics (Qi et al., 2013).

Pharmacology and Drug Design

Research into the biological activities of thiophene derivatives has identified compounds with pronounced anti-proliferative activity and tumor cell selectivity. Such studies are pivotal in drug discovery efforts aimed at developing new anticancer agents. The detailed investigation of the structure-activity relationships of these compounds provides insights into designing more effective and selective therapeutic agents (Thomas et al., 2017).

properties

IUPAC Name

N-(2-methoxy-2-thiophen-3-ylethyl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2S/c1-13(2,3)7-12(15)14-8-11(16-4)10-5-6-17-9-10/h5-6,9,11H,7-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXUBSWLXBPVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.